(4R,5R)-4-Methylaminorex
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10189-63-6 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |
InChI Key |
LJQBMYDFWFGESC-APPZFPTMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methylaminorex Stereoisomers
Stereoselective Synthesis Routes to 4-Methylaminorex (B1203063) Variants
Stereoselective synthesis of 4-methylaminorex variants is primarily achieved through two main routes: condensation reactions involving cyanogen (B1215507) bromide and alternative approaches utilizing cyanate chemistry. The choice of the starting material, specifically the stereoisomer of 2-amino-1-phenylpropanol, is critical in determining the final stereochemistry of the 4-methylaminorex product mdma.ch.
Condensation Reactions with Cyanogen Bromide in Stereoselective Synthesis
A common and direct method for synthesizing 4-methylaminorex stereoisomers involves the condensation of 2-amino-1-phenylpropanol precursors with cyanogen bromide mdma.cherowid.org. This reaction proceeds via cyclization to form the 2-amino-oxazoline ring structure characteristic of 4-methylaminorex.
The selection of the specific stereoisomer of 2-amino-1-phenylpropanol dictates the resulting stereoisomer of 4-methylaminorex mdma.ch. When norephedrine (B3415761) (with erythro stereochemistry) is used as the precursor, the reaction yields the cis-diastereomer of 4-methylaminorex. Conversely, the use of norpseudoephedrine (B1213554) (with threo stereochemistry) as the starting material results in the formation of the trans-diastereomer mdma.chnih.gov.
Table 1: Precursor and Product Stereochemistry in Cyanogen Bromide Synthesis
| Precursor (Stereoisomer) | Product (Stereoisomer) |
|---|---|
| Norephedrine (erythro) | cis-4-Methylaminorex |
The synthesis of 4-methylaminorex via the cyanogen bromide pathway proceeds with a retention of stereochemistry from the precursor to the product mdma.ch. This means that the relative configuration of the chiral centers in the 2-amino-1-phenylpropanol starting material is maintained in the final 4-methylaminorex molecule. For instance, the erythro configuration of norephedrine directly leads to the cis configuration in the product, and the threo configuration of norpseudoephedrine leads to the trans product mdma.ch.
In contrast, an alternative synthetic route employing potassium cyanate demonstrates a stereochemical inversion when starting with norephedrine, yielding trans-4-methylaminorex instead of the cis isomer typically obtained with cyanogen bromide semanticscholar.orgmdma.chwikipedia.org. This highlights the significant influence of the chosen reagents on the stereochemical outcome of the reaction.
Alternative Synthetic Approaches Employing Cyanate Chemistry
An alternative to the cyanogen bromide route involves the use of potassium cyanate semanticscholar.orgmdma.chnih.gov. This method also starts with 2-amino-1-phenylpropanol precursors but follows a different reaction mechanism that can lead to different stereochemical outcomes. For example, the reaction of norephedrine with potassium cyanate has been shown to produce predominantly trans-4-methylaminorex, a notable difference from the cyanogen bromide method which yields the cis isomer from the same precursor nih.govsemanticscholar.org. This route involves the formation of a carbamoyl (urea) intermediate, which then undergoes acid-catalyzed cyclization mdma.chmdma.ch.
Precursor Chemistry and Stereoisomeric Outcomes in 4-Methylaminorex Formation
The relationship between the stereochemistry of the precursor and the final product is a critical aspect of 4-methylaminorex synthesis. As established, the choice between norephedrine and norpseudoephedrine, in combination with the synthetic method (cyanogen bromide vs. cyanate), determines the resulting diastereomer (cis or trans) mdma.chsemanticscholar.orgmdma.ch.
Table 2: Summary of Stereochemical Outcomes
| Precursor | Reagent | Product Stereoisomer | Stereochemical Pathway |
|---|---|---|---|
| Norephedrine | Cyanogen Bromide | cis-4-Methylaminorex | Retention |
| Norpseudoephedrine | Cyanogen Bromide | trans-4-Methylaminorex | Retention |
Analytical Characterization of Synthetic Intermediates and Byproducts in 4-Methylaminorex Synthesis
The synthesis of 4-methylaminorex can produce various intermediates and byproducts, the characterization of which is crucial for understanding the reaction pathway and ensuring the purity of the final product. In the cyanate synthesis route, a key intermediate is the urea (B33335) derivative of the starting amino alcohol semanticscholar.orgsouthernforensic.org. Spectroscopic and chromatographic techniques are employed for the identification of these compounds.
For instance, in the synthesis of halogenated derivatives of 4-methylaminorex, nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are used to characterize the final products and confirm their stereochemistry nih.govbohrium.com. The proton NMR spectra of cis and trans isomers of 4-methylaminorex and its derivatives show distinct differences in chemical shifts, particularly for the methyl group and the protons on the oxazoline (B21484) ring, allowing for their differentiation erowid.orgnih.gov.
Table 3: Key Analytical Data for Distinguishing cis and trans Isomers of a 4-Methylaminorex Analog (4,4'-DMAR)
| Isomer | H-4 Chemical Shift (ppm) | H-5 Chemical Shift (ppm) | 4-CH₃ Chemical Shift (ppm) | C-4 Chemical Shift (ppm) | C-5 Chemical Shift (ppm) |
|---|---|---|---|---|---|
| cis | 4.41 | 5.74 | 0.84 | 59.50 | 85.59 |
| trans | 4.05 | 5.08 | 1.40 | 63.71 | 90.25 |
Data derived from a study on (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR) nih.gov.
Pharmacological Investigations of 4r,5r 4 Methylaminorex and Its Stereoisomers in Preclinical Models
Central Nervous System Activity and Stimulant Properties in Animal Models
Comparative Analysis of (4R,5R)-4-Methylaminorex with Amphetamine-Type Stimulants
Animal studies suggest that 4-methylaminorex (B1203063) has an abuse liability comparable to that of cocaine and amphetamine. wikipedia.org In drug discrimination studies, rats trained to recognize S(+)-amphetamine sulfate (B86663) also generalized this response to all four stereoisomers of 4-methylaminorex. researchgate.netwikipedia.org Specifically, the trans-(4S,5S) isomer was found to be similar in potency to (+)-amphetamine. researchgate.netoup.com Another study showed that rats trained to discriminate cocaine from saline also generalized the stimulus to 4-methylaminorex. wikipedia.org In self-administration studies with primates, cis-4-methylaminorex maintained self-administration behavior at levels above that of the vehicle control, further indicating its reinforcing effects. wikipedia.org
The anorectic, or appetite-suppressing, properties of 4-methylaminorex were found to be comparable to racemic amphetamine in early rat studies. oup.com The racemic cis- and trans-isomers, as well as the (+)-trans-isomer, were essentially equipotent in their anorectic effects. oup.com
Behavioral Phenotypes Induced by Individual 4-Methylaminorex Stereoisomers in Animal Studies
The behavioral effects of the 4-methylaminorex stereoisomers show marked differences in potency and the nature of the response. researchgate.netresearchgate.net The trans-(4S,5S)-isomer is generally the most potent, followed by the two cis-isomers, with the trans-(4R,5R)-isomer being the least effective. researchgate.netnih.govncats.io
In rats, subcutaneous administration of all four stereoisomers of 4-methylaminorex produced a dose-dependent increase in locomotor activity. researchgate.netnih.gov The rank order of potency for inducing this hyperactivity was determined to be (4S,5S) > (4R,5S) = (4S,5R) > (4R,5R). nih.gov The behavioral activation induced by the trans-(4R,5R)-isomer had a slower onset compared to the other three isomers. researchgate.net Studies have suggested that the locomotor-activating effects are primarily mediated by dopamine (B1211576) release, which then interacts with dopaminergic receptors. nih.govsmolecule.com Pretreatment with substances that deplete dopamine, such as reserpine (B192253) and alpha-methyl-p-tyrosine, significantly reduced the locomotor activity produced by the trans-(4S,5S)-isomer. nih.gov
At higher doses, the isomers of 4-methylaminorex induced an initial increase in locomotor activity followed by the emergence of stereotyped behaviors. researchgate.netnih.gov These behaviors included continuous sniffing, chewing, and head bobbing. nih.gov Following this phase of stereotypy, a period of enhanced locomotor activity was observed. nih.gov The potency for inducing stereotyped behaviors followed the same order as for locomotor activity: (4S,5S) > (4R,5S) = (4S,5R) > (4R,5R). nih.gov The ability of the most potent isomer, (4S,5S)-4-MAX, to induce these behaviors was significantly attenuated by both D1 and D2 dopamine receptor antagonists, indicating a primary role for the dopamine system. nih.gov In contrast, antagonists for serotonergic and adrenergic receptors were ineffective. nih.gov Interestingly, while the cis-(4S,5R)-isomer primarily elicited locomotor activity, the equipotent cis-(4R,5S)-isomer tended to cause mainly stereotyped behavior at similar doses. researchgate.net
Monoaminergic Neurotransmission Modulation by 4-Methylaminorex Stereoisomers
The stimulant effects of 4-methylaminorex and its stereoisomers are attributed to their interaction with monoamine neurotransmitter systems. ljmu.ac.uk They act as releasing agents for dopamine, norepinephrine (B1679862), and serotonin (B10506). smolecule.com
Interaction with Monoamine Transporters (Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter) in in vitro Preparations
In vitro studies using rat brain synaptosomes have shown that 4-methylaminorex and its analogs are potent substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). ljmu.ac.ukdrugsandalcohol.ieresearchgate.netnih.gov
The various stereoisomers of 4-methylaminorex display different potencies in elevating extracellular levels of dopamine and serotonin. uni.lu With the exception of the trans-(4R,5R)-isomer, all isomers were found to increase the extracellular levels of both neurotransmitters. uni.lu The rank order of potency for increasing dopamine levels was trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R). uni.lu For serotonin, the order was cis-(4S,5R) > trans-(4S,5S) ≈ cis-(4R,5S) > trans-(4R,5R). uni.lu These differences in neurochemical effects are thought to be due to pharmacodynamic rather than pharmacokinetic factors, as brain concentrations of the isomers did not directly correlate with their efficacy. uni.lu
The behavioral effects observed in animal studies are linked to this drug-induced release of dopamine and, at higher doses of the more potent isomers, also to serotonin. uni.lu The ability to elevate extracellular dopamine and serotonin is associated with the S-configuration of the molecule. julkari.fi
Table 1: Potency of 4-Methylaminorex Stereoisomers on Monoamine Release and Behavior
This table summarizes the relative potencies of the four stereoisomers of 4-methylaminorex in producing various neurochemical and behavioral effects in preclinical models. The '>' symbol indicates greater potency.
| Effect | Rank Order of Potency |
| Dopamine Release | trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R) |
| Serotonin Release | cis-(4S,5R) > trans-(4S,5S) ≈ cis-(4R,5S) > trans-(4R,5R) |
| Locomotor Activity | (4S,5S) > (4R,5S) = (4S,5R) > (4R,5R) |
| Stereotyped Behavior | (4S,5S) > (4R,5S) = (4S,5R) > (4R,5R) |
Neurotransmitter Release Profiles in Synaptosomal Preparations
Dopamine Release Potency and Efficacy (e.g., role of (4R,5R)-isomer)
Preclinical investigations using rat brain synaptosomes have been instrumental in characterizing the dopamine-releasing properties of 4-methylaminorex stereoisomers. These studies consistently demonstrate that the isomers possess varying potencies and efficacies in inducing dopamine release.
Research has established a clear rank order of potency for dopamine release among the four stereoisomers. The trans-(4S,5S)-isomer is the most potent, followed by the two cis-isomers, (cis-(4S,5R) and cis-(4R,5S)), which are approximately equipotent. uni.lunih.govnih.gov The trans-(4R,5R)-isomer is consistently reported as the least potent of the four. uni.lunih.govncats.ioljmu.ac.uk This stereoselectivity highlights the critical role of the specific three-dimensional arrangement of the molecule in its interaction with the dopamine transporter. ontosight.ai
In vitro release assays have quantified the half-maximal effective concentration (EC₅₀) for dopamine release. For the racemic (±)-cis-4-methylaminorex, the EC₅₀ value for inducing dopamine release has been determined to be 1.7 ± 0.2 nM. scribd.com This high potency underscores its significant efficacy as a dopamine releasing agent. wikipedia.org The behavioral effects of 4-methylaminorex isomers, such as increased locomotor activity and stereotyped behaviors, are thought to be directly related to this drug-induced dopamine release. uni.lunih.govncats.io
Table 1: Potency of 4-Methylaminorex Stereoisomers on Dopamine Release
| Stereoisomer | Potency Rank | Notes |
|---|---|---|
| trans-(4S,5S) | 1 (Most Potent) | Consistently shown to be the most active isomer. uni.lunih.govnih.gov |
| cis-(4S,5R) | 2 | Approximately equipotent with the cis-(4R,5S) isomer. uni.lunih.govnih.gov |
| cis-(4R,5S) | 2 | Approximately equipotent with the cis-(4S,5R) isomer. uni.lunih.govnih.gov |
| trans-(4R,5R) | 3 (Least Potent) | Significantly less effective than the other isomers. uni.lunih.govncats.ioljmu.ac.uk |
Serotonin Release and Potential Metabolism Inhibition
In addition to its effects on dopamine, 4-methylaminorex isomers also influence serotonin (5-HT) systems, although with a different potency profile compared to dopamine. All isomers have been found to elevate extracellular 5-HT levels. uni.lu The rank order of potency for elevating 5-HT is cis-(4S,5R) > trans-(4S,5S) ≈ cis-(4R,5S) > trans-(4R,5R). uni.lunih.gov
The EC₅₀ value for serotonin release for the racemic (±)-cis-4-methylaminorex is 53.2 nM, indicating it is substantially less potent at releasing serotonin compared to dopamine. wikipedia.org Some studies suggest that the increase in 5-HT levels may not solely be due to direct release but could also involve the inhibition of 5-HT metabolism. maps.org This hypothesis is supported by findings where aminorex and its analogues led to increased 5-HT levels, which is distinct from the effects of other releasing agents like MDMA. maps.org
Table 2: Potency of 4-Methylaminorex Stereoisomers on Serotonin Release
| Stereoisomer | Potency Rank | Notes |
|---|---|---|
| cis-(4S,5R) | 1 (Most Potent) | More potent than the trans-(4S,5S) and cis-(4R,5S) isomers. uni.lunih.gov |
| trans-(4S,5S) | 2 | Approximately equipotent with the cis-(4R,5S) isomer. uni.lu |
| cis-(4R,5S) | 2 | Approximately equipotent with the trans-(4S,5S) isomer. uni.lu |
| trans-(4R,5R) | 3 (Least Potent) | The weakest of the four isomers in elevating 5-HT. uni.lu |
Norepinephrine Transporter Interactions
4-Methylaminorex also demonstrates potent activity at the norepinephrine transporter (NET). nih.gov In vitro studies have determined the EC₅₀ value for norepinephrine release for racemic (±)-cis-4-methylaminorex to be 4.8 nM. wikipedia.org This indicates that it is a highly potent norepinephrine releasing agent, comparable to its effects on dopamine. The interaction with all three monoamine transporters—dopamine, serotonin, and norepinephrine—classifies 4-methylaminorex as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). The potent activity at both the dopamine and norepinephrine transporters is a key characteristic of its stimulant profile. ontosight.aismolecule.com
Involvement of the Brain Dopaminergic System in 4-Methylaminorex Reward in Animal Models
Conditioned Place Preference Studies with this compound
The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding effects of substances. nih.gov Studies utilizing this method have demonstrated that all four stereoisomers of 4-methylaminorex, including the trans-(4R,5R)-isomer, are capable of inducing place preference in rats. nih.govresearchgate.netresearchgate.net This suggests that even the isomer with the weakest neurochemical potency possesses rewarding properties. ljmu.ac.uknih.gov Interestingly, despite the differences in their potencies to release dopamine, there were no apparent differences in the potency of the four isomers to induce CPP. nih.govresearchgate.netjulkari.fi These findings indicate that all stereoisomers of 4-methylaminorex have abuse potential. nih.gov
Modulation of Reward by Dopamine Receptor Antagonists (D1 and D2)
To elucidate the neurochemical basis of 4-methylaminorex-induced reward, studies have investigated the effects of dopamine receptor antagonists on CPP. The administration of both a dopamine D1 receptor antagonist (SCH 23390) and a D2 receptor antagonist (raclopride) was found to attenuate the increase in place preference induced by 4-methylaminorex. nih.govresearchgate.net Furthermore, lesioning the dopaminergic neurons in the nucleus accumbens with the neurotoxin 6-hydroxydopamine also tended to reduce the rewarding effects. nih.gov These results strongly suggest that the rewarding properties of 4-methylaminorex stereoisomers are mediated, at least in part, by their interaction with the brain's dopaminergic system, involving both D1 and D2 receptors. nih.govnih.gov
Studies with Neurotoxin-Induced Dopamine Depletion
Research into the rewarding properties of 4-methylaminorex stereoisomers has utilized neurotoxin-induced dopamine depletion to elucidate the role of the dopaminergic system. In one such study, the neurotoxin 6-hydroxydopamine (6-OHDA) was injected into the nucleus accumbens of rats to lesion dopamine neurons. nih.gov Subsequently, the effects of the four stereoisomers of 4-methylaminorex on conditioned place preference, a measure of a substance's rewarding effects, were assessed. nih.gov
The study found that all four stereoisomers—(cis-4R,5S), (cis-4S,5R), (trans-4S,5S), and (trans-4R,5R)—induced conditioned place preference, indicating they all possess rewarding properties. nih.gov Notably, there were no significant differences in the potency of the isomers in this paradigm. nih.gov The administration of 6-OHDA into the nucleus accumbens tended to attenuate the increase in place preference induced by 4-methylaminorex. nih.gov This finding suggests that the rewarding effects of 4-methylaminorex are, at least in part, mediated by the brain's dopaminergic system. nih.gov
Furthermore, the involvement of dopamine receptors was investigated using dopamine D1 and D2 receptor antagonists, SCH 23390 and raclopride, respectively. nih.gov Both antagonists were effective in attenuating the conditioned place preference induced by 4-methylaminorex, providing further evidence for the critical role of the dopaminergic system in the rewarding properties of this compound. nih.gov
Structure-Activity Relationship (SAR) Studies of 4-Methylaminorex Stereoisomers
Characterization of Differential Potency and Efficacy Among Stereoisomers of 4-Methylaminorex
The four stereoisomers of 4-methylaminorex exhibit distinct differences in their pharmacological potency and efficacy. ncats.ionih.govuni.lu Neurochemical and behavioral studies have consistently demonstrated that the trans-(4S,5S)-isomer is the most potent, followed by the two cis-isomers, which are roughly equipotent, while the trans-(4R,5R)-isomer is the least effective. ncats.ionih.gov
In studies examining locomotor activity in rats, the rank order of potency for the stereoisomers was determined to be (4S,5S) > (4R,5S) = (4S,5R) > (4R,5R). nih.gov Similarly, in drug discrimination studies where rats were trained to distinguish S(+)-amphetamine from saline, the S(+)-amphetamine stimulus generalized to all four isomers, with the following order of potency: trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R). nih.gov The trans-(4S,5S) isomer's potency was found to be comparable to that of (+)-amphetamine. nih.gov
With regard to their effects on neurotransmitter release, the isomers also show a clear hierarchy. For dopamine release in the nucleus accumbens, the rank order of potency is trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R). uni.lu For serotonin (5-HT) release, the order is slightly different: cis-(4S,5R) > trans-(4S,5S) ≈ cis-(4R,5S) > trans-(4R,5R). uni.lu The trans-(4R,5R)-isomer was the only one that did not significantly elevate extracellular levels of both dopamine and 5-HT. uni.lu
It is important to note that while the cis-isomers are often found in illicit samples, the trans-(4S,5S)-isomer is the most potent of the four. ncats.ionih.gov
Table 1: Relative Potency of 4-Methylaminorex Stereoisomers in Preclinical Models
| Pharmacological Effect | Rank Order of Potency | Reference |
|---|---|---|
| Locomotor Activity | (4S,5S) > (4R,5S) = (4S,5R) > (4R,5R) | nih.gov |
| Amphetamine-like Stimulus Properties | trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R) | nih.gov |
| Dopamine Release (Nucleus Accumbens) | trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R) | uni.lu |
Correlation Between Stereochemistry and Observed Pharmacological Effects
The stereochemical configuration of 4-methylaminorex is a critical determinant of its pharmacological activity. ontosight.aimdma.ch The molecule possesses two chiral centers, resulting in four possible stereoisomers: (cis-4R,5S), (cis-4S,5R), (trans-4S,5S), and (trans-4R,5R). mdma.ch The spatial arrangement of the methyl and phenyl groups relative to the oxazoline (B21484) ring profoundly influences the interaction of these isomers with their biological targets, primarily monoamine transporters. ontosight.ai
Studies have consistently shown that the ability of 4-methylaminorex isomers to elicit behavioral and neurochemical effects is strongly associated with the S-configuration at the chiral centers. julkari.fi This aligns with established structure-activity relationships for amphetamine-related compounds. julkari.fi The trans-(4S,5S)-isomer, possessing the S-configuration at both chiral centers, is generally the most potent isomer in inducing dopamine release and stimulant-like behaviors. ncats.ionih.govuni.lu Conversely, the trans-(4R,5R)-isomer, with the R-configuration at both centers, is the least potent. ncats.ionih.gov
The behavioral effects of the more potent isomers appear to be a composite of their actions on both the dopaminergic and serotonergic systems. julkari.fi Neurochemical data indicate that the behavioral effects are primarily linked to drug-induced dopamine release, with a contribution from serotonin, particularly at higher doses of the more efficacious isomers. ncats.iouni.lu The differential effects of the isomers on dopamine and serotonin release underscore the importance of stereochemistry in determining the specific neurochemical profile of each compound.
Influence of Molecular Configuration on Stimulus Properties
The molecular configuration of the 4-methylaminorex stereoisomers significantly influences their stimulus properties in preclinical models. Drug discrimination studies in rats trained to recognize the stimulus effects of S(+)-amphetamine have been instrumental in characterizing these differences. nih.gov
In these studies, the S(+)-amphetamine stimulus generalized to all four stereoisomers of 4-methylaminorex, indicating that they share similar subjective effects with amphetamine. nih.gov However, their potencies in producing this effect varied considerably. The trans-(4S,5S)-isomer was the most potent, with an ED50 value of 0.25 mg/kg, which is comparable to that of (+)-amphetamine (ED50 = 0.4 mg/kg). nih.gov The two cis-isomers, (cis-4S,5R) and (cis-4R,5S), were less potent, with ED50 values of 1.2 mg/kg and 1.5 mg/kg, respectively. nih.gov The trans-(4R,5R)-isomer was the least potent and did not fully substitute for the S(+)-amphetamine stimulus unless a longer presession injection interval was used, suggesting a slower onset of action. nih.gov
These findings are consistent with established structure-activity relationships and highlight the critical role of the (4S,5S) configuration for potent amphetamine-like stimulus effects. nih.gov Further studies have shown that aminorex and N-methyl-(4S,5S)-4-methylaminorex also share discriminative stimulus effects with amphetamine. nih.gov
Table 2: ED50 Values of 4-Methylaminorex Stereoisomers in S(+)-Amphetamine Discrimination Studies
| Stereoisomer | ED50 (mg/kg) | Reference |
|---|---|---|
| trans-(4S,5S) | 0.25 | nih.gov |
| cis-(4S,5R) | 1.2 | nih.gov |
| cis-(4R,5S) | 1.5 | nih.gov |
| trans-(4R,5R) | >1.5 (incomplete substitution at standard interval) | nih.gov |
Neurochemical Stability and Long-Term Effects on Neurotransmitter Systems in Preclinical Models (excluding neurotoxicity)
Analysis of Long-Term Neurotransmitter Levels (Dopamine, Serotonin) in Specific Brain Regions
Studies investigating the long-term effects of 4-methylaminorex on neurotransmitter systems have yielded mixed results, though most suggest a lack of persistent dopamine or serotonin depletion, a hallmark of neurotoxicity.
In one study, multiple doses of 4-methylaminorex were found to cause a long-term (seven-day) decrease in striatal tryptophan hydroxylase (TPH) activity in rats, an enzyme involved in serotonin synthesis. wikipedia.orgdrugbank.com However, this was not accompanied by a decline in the levels of serotonin (5-HT) or its metabolite, 5-HIAA. wikipedia.orgdrugbank.com An earlier study had also noted a reduction in TPH activity, but this appeared to recover by 8 hours post-injection. wikipedia.org
A later study in mice did not find any long-term effects indicative of neurotoxicity and, in fact, observed an increase in serotonin levels. wikipedia.org The authors of this study concluded that since a lasting depletion of dopamine or 5-HT is a strong predictor of neurotoxicity, their results suggest that 4-methylaminorex is not toxic to either dopamine or 5-HT neurotransmitter systems in the strain of mice tested. wikipedia.org
Regarding dopamine, an early study suggested a short-term reduction in dopamine levels, but these returned to control values within 8 hours. bionity.com Subsequent studies did not find any long-term reductions in dopamine levels. bionity.com Although 4-methylaminorex does not appear to have lasting effects on dopamine systems, it does significantly enhance dopaminergic activity in the short term, as evidenced by temporary increases in the levels of neuropeptides such as neurotensin, dynorphin (B1627789) A, and substance P in the nigra, which are known to be regulated by dopamine activity. drugbank.com
Examination of Dopamine and Serotonin Metabolites (e.g., DOPAC, HVA, 5-HIAA)
Investigations into the neurochemical sequelae of administering this compound and its stereoisomers have revealed significant alterations in the metabolic pathways of dopamine and serotonin in preclinical models. These studies, primarily utilizing techniques like in vivo microdialysis in rats, provide a window into the neurochemical changes that follow the administration of these compounds.
Research has demonstrated that while the isomers of 4-methylaminorex generally lead to an increase in the extracellular levels of dopamine and 5-hydroxytryptamine (5-HT), they concurrently induce a decrease in the concentrations of the primary dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). uni.luresearchgate.net This pattern of response—increased neurotransmitter levels with decreased metabolite levels—is a hallmark of drugs that act as monoamine releasers and/or reuptake inhibitors.
One study reported a significant, dose-dependent decrease in the extracellular concentrations of DOPAC and HVA following the administration of all four stereoisomers of 4-methylaminorex. researchgate.net The most profound effects were observed with the higher doses, indicating a clear dose-response relationship. researchgate.net For instance, at a dose of 10 mg/kg, the trans-(4S,5S) isomer, which is a potent dopamine releaser, produced a marked reduction in both DOPAC and HVA levels. researchgate.net Similarly, the cis-(4R,5S) and cis-(4S,5R) isomers also significantly lowered the concentrations of these metabolites. researchgate.net Even the least potent isomer, trans-(4R,5R), which has minimal effect on dopamine release, still produced a noticeable decrease in DOPAC levels. uni.luresearchgate.net
The reduction in dopamine metabolites is thought to be a consequence of the primary action of these compounds on dopamine transporters. By promoting the reverse transport of dopamine out of the presynaptic terminal and inhibiting its reuptake, 4-methylaminorex isomers effectively reduce the amount of dopamine available for intracellular metabolism by monoamine oxidase (MAO) into DOPAC and subsequently by catechol-O-methyltransferase (COMT) into HVA.
In contrast to the clear effects on dopamine metabolites, the impact on the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), has been less consistently reported in the available literature for all stereoisomers. While some studies have noted that multiple doses of racemic cis-4-methylaminorex did not result in changes to 5-HIAA levels after seven days, acute administration studies have shown that aminorex and its analogues do produce increases in 5-HT levels, suggesting a potential inhibition of 5-HT metabolism rather than direct release. biopsychiatry.comwikipedia.orgen-academic.com This suggests that the primary mechanism of action for these compounds is more prominently focused on the dopaminergic system.
The following tables summarize the observed effects of the different stereoisomers of 4-methylaminorex on dopamine and serotonin metabolites in preclinical studies.
Table 1: Effect of 4-Methylaminorex Stereoisomers on Dopamine Metabolites
| Stereoisomer | Effect on DOPAC | Effect on HVA |
| trans-(4S,5S) | Significant Decrease | Significant Decrease |
| cis-(4R,5S) | Significant Decrease | Significant Decrease |
| cis-(4S,5R) | Significant Decrease | Significant Decrease |
| trans-(4R,5R) | Significant Decrease | Significant Decrease |
Data sourced from studies in rat models. researchgate.net
Table 2: Summary of Neurochemical Effects on Monoamine Systems
| Compound/Isomer | Primary Neurotransmitter Effect | Metabolite Effect |
| Racemic cis-4-Methylaminorex | Potent dopamine releaser. nih.gov | Reduces dopamine concentrations and increases DOPAC and HVA levels in some studies, while others show no long-term changes in DA, DOPAC, or HVA. wikipedia.orgen-academic.comnih.gov |
| trans-(4S,5S)-4-Methylaminorex | Most potent isomer for elevating dopamine. uni.lu | Decreases extracellular concentrations of DOPAC and HVA. researchgate.net |
| cis-(4S,5R)-4-Methylaminorex | Potent in elevating both dopamine and 5-HT. uni.lu | Decreases extracellular concentrations of DOPAC and HVA. researchgate.net |
| cis-(4R,5S)-4-Methylaminorex | Potent in elevating both dopamine and 5-HT. uni.lu | Decreases extracellular concentrations of DOPAC and HVA. researchgate.net |
| trans-(4R,5R)-4-Methylaminorex | Least potent in elevating dopamine and 5-HT. uni.lu | Decreases extracellular concentrations of DOPAC and HVA. researchgate.net |
The consistent reduction in dopamine metabolites across the different stereoisomers, despite their varying potencies in releasing dopamine, underscores a common mechanism of action related to the disruption of normal dopamine metabolism. uni.luresearchgate.net These findings are crucial for understanding the complete pharmacological profile of this compound and its related compounds.
Pharmacokinetic and Metabolic Research of 4r,5r 4 Methylaminorex in Preclinical Models
Absorption and Tissue Distribution Profiles in Animal Models
Studies in male Wistar rats have been central to understanding how 4-methylaminorex (B1203063) isomers are absorbed and distributed throughout the body. nih.govresearchgate.net These investigations involved administering each stereoisomer to analyze their subsequent concentrations in blood and various tissues. nih.gov
The pharmacokinetic behavior of the (4R,5R)-4-Methylaminorex isomer is markedly different from its stereoisomers. nih.govljmu.ac.uk Following intraperitoneal administration in rats, the (4R,5R)-isomer exhibits a high bioavailability of 100%, which is significantly greater than the 32-57% bioavailability observed for the other three isomers. nih.govresearchgate.net When administered orally, the (4R,5R)-isomer's bioavailability is approximately 83%, again substantially higher than the 4-16% seen with the other isomers. nih.gov
The volume of distribution for the (4S,5S), (4R,5S), and (4S,5R) isomers is comparable, falling within the range of 1.7 to 2.3 L/kg. nih.govresearchgate.net While specific volume of distribution data for the (4R,5R)-isomer is detailed within broader kinetic profiles, its distinct bioavailability and elimination half-life underscore its unique disposition in the body. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of 4-Methylaminorex Stereoisomers in Rats
| Parameter | (4R,5R)-isomer | Other Isomers ((4S,5S), (4R,5S), (4S,5R)) |
|---|---|---|
| Bioavailability (Intraperitoneal) | 100% nih.gov | 32-57% nih.govresearchgate.net |
| Bioavailability (Oral) | 83% nih.gov | 4-16% nih.govresearchgate.net |
| Volume of Distribution | - | 1.7-2.3 L/kg nih.govresearchgate.net |
| Elimination Half-Life | 118-169 min nih.govresearchgate.net | 35-42 min nih.govresearchgate.net |
Following administration in rat models, the stereoisomers of 4-methylaminorex distribute to various organs. nih.gov The highest concentrations of all isomers are consistently found in the kidney. nih.govresearchgate.net The distribution pattern generally follows a descending order of concentration from the kidney to the liver, brain, and muscle, with the lowest concentrations found in fat and blood. nih.govresearchgate.net
Table 2: Relative Tissue Distribution of 4-Methylaminorex Isomers in Rats
| Organ | Relative Concentration |
|---|---|
| Kidney | Highest nih.govresearchgate.net |
| Liver | High nih.govresearchgate.net |
| Brain | Moderate nih.govresearchgate.net |
| Muscle | Moderate nih.govresearchgate.net |
| Fat | Low nih.gov |
| Blood | Low nih.gov |
Elimination Kinetics and Half-Life Determination in Animal Systems
The elimination of 4-methylaminorex from the body is heavily influenced by its stereochemistry, with the (4R,5R) configuration leading to a significantly slower rate of removal. ljmu.ac.uk
Preclinical data from rat models show a stark contrast in the elimination half-life between the (4R,5R)-isomer and its counterparts. nih.gov The elimination half-life of this compound is between 118 and 169 minutes. nih.govresearchgate.net In contrast, the other three stereoisomers—(4S,5S), (4R,5S), and (4S,5R)—are eliminated much more rapidly, with half-lives ranging from 35 to 42 minutes. nih.govresearchgate.net This demonstrates that the (4R,5R)-isomer persists in the system for a duration that is more than three times longer than the other isomers. ljmu.ac.uk
The stereochemical configuration is the determining factor in the varied elimination kinetics of 4-methylaminorex isomers. nih.govmdpi.com The specific spatial arrangement of the methyl and phenyl groups in the trans-(4R,5R) structure results in a metabolic and/or excretory pathway that is less efficient than that for the other three isomers. nih.govljmu.ac.uk This inherent difference in how the body processes the (4R,5R)-isomer directly accounts for its prolonged elimination half-life and higher bioavailability. nih.gov
Metabolic Pathways and Metabolite Identification of 4-Methylaminorex in Preclinical Studies
The metabolism of 4-methylaminorex has been investigated in preclinical models to identify its biotransformation products. In a study involving Sprague-Dawley rats, analysis of urine after administration identified several metabolites. ljmu.ac.uk The major constituent found was the unchanged parent 4-methylaminorex molecule. ljmu.ac.uk Other identified metabolites included an oxazolidinone derivative, which results from oxidative deamination, as well as para-hydroxylated 4-methylaminorex and norephedrine (B3415761). ljmu.ac.uk
Characterization of Hydrolysis and Deamination Products
In preclinical studies with Sprague-Dawley rats, two key types of metabolites resulting from structural cleavage have been identified: products of hydrolysis and oxidative deamination. nih.gov
Hydrolysis: The oxazoline (B21484) ring of this compound can undergo hydrolytic degradation. This process cleaves the ring, leading to the formation of its synthetic precursor. nih.govresearchgate.net For the trans isomers of 4-methylaminorex, including this compound, this hydrolysis product is norpseudoephedrine (B1213554). nih.gov However, studies in Wistar rats have indicated that the metabolic turnover to norpseudoephedrine or its diastereomer norephedrine does not appear to produce pharmacologically significant amounts in the blood or brain. nih.gov
Deamination: Oxidative deamination is another identified metabolic pathway. This reaction results in the formation of 5-phenyl-4-methyl-2-oxazolidinone. nih.govnih.gov This metabolite indicates the removal of the amino group from the parent molecule. ljmu.ac.uk Research in rats demonstrated that following administration of 4-methylaminorex, this oxazolidinone derivative was one of three metabolites identified in urine. ljmu.ac.uk
Identification of Hydroxylation and Oxidation Metabolites
Beyond cleavage of the core structure, metabolic studies have identified metabolites formed through the addition of functional groups, specifically through hydroxylation of the phenyl ring. nih.gov
Aromatic Hydroxylation: Preclinical research in rats has shown that 4-methylaminorex undergoes aromatic hydroxylation. nih.gov This process adds a hydroxyl group to the phenyl ring, resulting in the metabolite 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline. nih.govnih.gov This pathway is considered a minor route of metabolism, consistent with the metabolic patterns observed for amphetamine-like compounds, which are primarily eliminated unchanged but undergo some degree of hydroxylation. nih.govresearchgate.net There has been no evidence to suggest that the metabolites undergo further conjugation with glucuronide or sulfate (B86663). nih.gov
Examination of the Significance of the Methyl Group in Metabolic Degradation
The methyl group at the C4 position of the oxazoline ring plays a significant role in the metabolic stability of this compound. nih.gov Research suggests that this substitution may inhibit the metabolism of the compound. nih.govresearchgate.net This effect is thought to be analogous to the metabolic inhibition conferred by the alpha-methyl substitution in beta-phenylethylamines like amphetamine. nih.gov
Evidence for this stabilizing effect comes from comparisons with its demethylated analog, aminorex. While aminorex metabolism can involve hydrolysis of the oxazolamine ring to form a urea (B33335) metabolite, this pathway has not been observed for 4-methylaminorex. nih.gov This suggests the 4-methyl group sterically hinders the enzymatic action required for this specific hydrolytic cleavage. nih.govljmu.ac.uk
Furthermore, pharmacokinetic studies comparing the four stereoisomers of 4-methylaminorex reveal that the (4R,5R) isomer has distinct properties. It demonstrates a significantly longer elimination half-life (118-169 minutes) and much higher oral bioavailability (83%) compared to the other three isomers, whose elimination half-lives are between 35-42 minutes and oral bioavailabilities range from 4-16%. researchgate.netnih.gov This markedly slower elimination and protection from first-pass metabolism for the (4R,5R) isomer strongly indicate that its specific stereochemistry provides substantial resistance to metabolic degradation. ljmu.ac.ukljmu.ac.uk
Analytical Methodologies for Identification and Quantification of 4r,5r 4 Methylaminorex in Research
Chromatographic Techniques for Stereoisomer Separation and Analysis
Chromatography is a fundamental tool for separating the stereoisomers of 4-methylaminorex (B1203063) from complex matrices and from each other. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data or the separation of enantiomers.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a well-established method for the analysis of 4-methylaminorex isomers in various biological samples, including plasma, urine, and tissues. nih.govnih.gov For volatile and thermally stable compounds, GC provides high-resolution separation.
In many GC-based methods, derivatization of the 4-methylaminorex molecule is performed prior to analysis. For instance, a method for the quantitative determination of cis- and trans-4-methylaminorex utilizes derivatization with tert-butyldimethylsilyl (TBDMS) to improve chromatographic properties and sensitivity. nih.gov Capillary GC columns offer superior separation efficiency compared to packed columns, enabling the resolution of closely related compounds. While standard GC can separate the diastereomers (cis from trans), the separation of enantiomers typically requires a chiral stationary phase or chiral derivatizing agents. The coupling of GC with an MS detector allows for the confident identification of the separated isomers based on their mass spectra and retention times. researchgate.net
High-Performance Liquid Chromatography (HPLC) is an essential technique for the enantioselective separation of chiral compounds like 4-methylaminorex. mdpi.comnih.gov The development of chiral stationary phases (CSPs) has made the direct separation of enantiomers feasible and routine. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving a wide range of chiral new psychoactive substances (NPS), including 4-methylaminorex and its derivatives. mdpi.comnih.gov
For example, a Lux i-Amylose-1 column has been successfully used for the chiral separation of halogenated 4-methylaminorex derivatives. mdpi.comnih.gov The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane, an alcohol such as isopropanol, and a basic additive like diethylamine to improve peak shape. mdpi.comnih.gov Research has shown that the chromatographic behavior and resolution can be influenced by the nature of substituents on the molecule; for instance, increasing the size of a halogen atom on the phenyl ring resulted in increased retention times and chromatographic resolution. mdpi.com
| Compound | Retention Time (t1) min | Retention Time (t2) min | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| 4'-fluoro-4-methylaminorex | 10.3 | 11.3 | 1.12 | 1.85 |
| 4'-chloro-4-methylaminorex | 11.0 | 12.5 | 1.17 | 2.33 |
| 4'-bromo-4-methylaminorex | 12.8 | 15.2 | 1.23 | 3.00 |
Conditions: Lux i-Amylose-1 column; mobile phase n-hexane:isopropanol:diethylamine (90:10:0.1); flow rate 2.0 mL/min.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the powerful separation capabilities of HPLC with the high mass accuracy and sensitivity of HRMS detectors, such as time-of-flight (TOF) or Orbitrap analyzers. mdpi.comnih.gov This technique is invaluable for the characterization of 4-methylaminorex and its analogues. mdpi.comnih.govresearchgate.net
LC-HRMS allows for the determination of the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. nih.gov For example, in the analysis of halogenated 4-methylaminorex derivatives, LC-HRMS confirmed the molecular formulas and the presence of specific halogen atoms through their characteristic isotopic patterns. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments within the LC-HRMS workflow provide structural information through controlled fragmentation of the parent ion, aiding in the definitive identification of the substance. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation of (4R,5R)-4-Methylaminorex, providing detailed information about its molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize 4-methylaminorex isomers. mdma.chmdpi.comastm.org These techniques can definitively distinguish between the cis and trans diastereomers. mdma.chnih.gov
| Proton | cis Isomer (δ ppm) | trans Isomer (δ ppm) | Key Difference |
|---|---|---|---|
| 4-CH₃ | 0.73 | 1.33 | Methyl group shielded by phenyl ring in cis isomer, resulting in a significant upfield shift. |
| H-4 | 4.25 | 3.35 | - |
| H-5 | 5.45 | 4.72 | - |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for identification. The fragmentation pattern of 4-methylaminorex is characteristic and can be used to identify the compound, often in conjunction with a chromatographic separation technique like GC or LC. mdma.chnih.gov
Under electron ionization (EI) conditions, typically used in GC-MS, the diastereomeric cis and trans free bases of 4-methylaminorex produce virtually identical mass spectra. mdma.ch The fragmentation is characterized by several key losses from the molecular ion (M⁺). A prominent fragmentation pathway involves the loss of a benzaldehyde moiety (C₇H₆O) to produce the base peak at m/z 70.0531. mdma.ch Other significant fragments correspond to the loss of a methyl group (m/z 161.0715) and the loss of carbonylamine (m/z 132.0813). mdma.ch
In LC-MS analyses using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Tandem MS (MS/MS) of this precursor ion reveals characteristic fragments. For halogenated derivatives, a primary fragmentation involves the cleavage of the amino-oxazoline ring. nih.gov
| m/z | Proposed Identity/Loss |
|---|---|
| 176 | Molecular Ion (M⁺) |
| 161 | [M - CH₃]⁺ |
| 132 | [M - CONH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
| 70 | [M - C₇H₆O]⁺ (Base Peak) |
Quantitative Determination in Biological Matrices for Preclinical Research
For preclinical studies, such as pharmacokinetics, it is crucial to have reliable methods for the quantitative measurement of this compound in biological samples from animal models. nih.gov Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established and frequently utilized technique for this purpose. nih.gov
In a typical preclinical research workflow, biological samples such as plasma, urine, or homogenized tissues are collected from study animals (e.g., Wistar rats) following administration of the compound. nih.govnih.gov These samples undergo an extraction procedure to isolate the analyte from endogenous matrix components. Derivatization is often employed to improve the chromatographic properties and mass spectrometric sensitivity of the compound. For instance, 4-Methylaminorex isomers can be derivatized with reagents like tert-butyldimethylsilyl (TBDMS) before GC/MS analysis. nih.gov This method allows for the sensitive and specific quantification of the individual cis and trans isomers, which is essential for understanding the stereospecific pharmacokinetic profiles. nih.govnih.gov
The validation of bioanalytical methods is a mandatory requirement to ensure the reliability, reproducibility, and accuracy of quantitative data from preclinical studies. ich.org The validation process demonstrates that an analytical method is suitable for its intended purpose. ich.org A full validation is performed when establishing a new method and is guided by international regulatory standards. Key parameters assessed during validation are detailed below. woah.org
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences. ich.org This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. ich.org
Linearity and Range: The calibration curve must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. woah.org The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ich.org Acceptance criteria typically require a correlation coefficient (r²) of ≥0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among repeated measurements. au.dk These are determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). au.dk For a method to be considered valid, the accuracy (as percent bias or relative error) and precision (as percent coefficient of variation, %CV) are generally required to be within ±15%, except at the LLOQ, where ±20% is acceptable. ich.orgau.dk
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. woah.org
Recovery: The extraction efficiency of the method is evaluated to ensure it is consistent and reproducible across the concentration range. While 100% recovery is not required, it should be consistent. au.dk
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at frozen temperatures (e.g., -80°C). ich.org
While specific validation data for this compound is not extensively detailed in publicly available literature, the validation of an analytical method for the closely related analogue cis-para-methyl-4-methylaminorex (cis-4,4’-DMAR) in rat plasma provides a relevant example of the performance characteristics expected for such an assay.
| Validation Parameter | Result for a cis-4,4’-DMAR HPLC-MS/MS Method |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.1% |
| Inter-day Precision (%CV) | ≤ 11.5% |
| Intra-day Accuracy (%RE) | -11.0% to 10.8% |
| Inter-day Accuracy (%RE) | -8.0% to 10.2% |
| Extraction Recovery | > 93% |
This interactive table presents representative validation data for an HPLC-MS/MS method used to quantify a related compound, cis-4,4’-DMAR, in rat plasma, illustrating typical acceptance criteria for preclinical bioanalytical methods.
Q & A
Q. What are the optimal synthetic routes for (4R,5R)-4-Methylaminorex, and how can stereochemical purity be ensured?
The synthesis of this compound requires careful control of stereochemistry due to the presence of two chiral centers. Evidence suggests that the trans-isomer (4R,5R) is predominantly formed under specific reaction conditions, as confirmed by NMR analysis . Key steps include the use of chiral precursors and catalysts to minimize racemization. Post-synthesis purification via recrystallization or chiral chromatography (e.g., using polysaccharide-based columns) is critical to isolate the desired stereoisomer. Methodological validation should include polarimetry and X-ray crystallography to confirm absolute configuration .
Q. What analytical techniques are recommended for characterizing this compound in research samples?
High-performance liquid chromatography (HPLC) with UV detection (220 nm) is standard for purity assessment, while gas chromatography-mass spectrometry (GC-MS) provides structural confirmation via fragmentation patterns . Chiral resolution can be achieved using advanced techniques like supercritical fluid chromatography (SFC) or nuclear magnetic resonance (NMR) with chiral shift reagents. For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, particularly in biological matrices .
Advanced Research Questions
Q. How do the neurochemical effects of this compound differ from its other stereoisomers?
In vivo microdialysis studies in rats reveal that the (4R,5R)-trans isomer exhibits weaker dopaminergic and serotonergic activity compared to the (4S,5S)-trans isomer. At 10 mg/kg, this compound induces minimal extracellular dopamine release in the nucleus accumbens, contrasting sharply with the potent effects of (4S,5S) . Behavioral assays (e.g., locomotor activity tests) correlate these neurochemical differences, suggesting stereospecific binding to monoamine transporters. Researchers should employ dose-response experiments paired with neurochemical monitoring (HPLC/ECD) to map isomer-specific pharmacodynamics .
Q. What experimental strategies can resolve discrepancies in reported stereoisomer potencies?
Contradictions in potency rankings (e.g., trans-4S,5S > cis-4R,5S in dopamine release vs. trans-4R,5R in older studies) may arise from variations in species, dosing routes, or analytical methods. To address this, standardized protocols are recommended:
- Use isogenic animal models to reduce inter-study variability.
- Apply pharmacokinetic profiling (e.g., brain concentration measurements via GC-MS) to distinguish pharmacodynamic vs. absorption differences .
- Validate findings using in vitro assays (e.g., transfected cell lines expressing human monoamine transporters) .
Q. How can researchers investigate the metabolic fate and toxicological risks of this compound?
Metabolic studies should combine in vitro hepatic microsome assays (human/rat) with in vivo urine screening (LC-HRMS) to identify phase I/II metabolites. Evidence highlights the lack of toxicological data for this isomer, necessitating acute toxicity models (e.g., rodent LD50 assays) and neurohistopathological evaluations . For chronic effects, longitudinal studies tracking biomarkers of oxidative stress (e.g., glutathione depletion) and neuroinflammation are advised .
Q. What methodologies enable the detection of this compound in forensic or biological samples?
Forensic identification requires multi-tiered approaches:
- Screening: Immunoassays targeting the oxazoline core structure.
- Confirmation: Chiral GC-MS or LC-QTOF-MS to differentiate isomers .
- Quantitation: Isotope dilution analysis (e.g., deuterated internal standards) for precise measurement in blood or tissue .
Methodological Design Considerations
Q. How should behavioral studies be structured to evaluate the abuse potential of this compound?
Utilize conditioned place preference (CPP) or self-administration models in rodents, paired with microdialysis to correlate drug-seeking behavior with neurochemical changes. Dose ranges should span subthreshold to supratherapeutic levels (e.g., 2.5–20 mg/kg) to establish a full dose-response profile . Include positive controls (e.g., cocaine) and negative controls (inactive isomers) to validate assay specificity .
Q. What in vitro systems are suitable for studying receptor interactions of this compound?
Radioligand binding assays using HEK-293 cells expressing dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters can quantify affinity and inhibition constants (Ki). Functional activity (e.g., substrate vs. blocker effects) should be assessed via neurotransmitter uptake assays using tritiated monoamines .
Data Analysis and Reporting
Q. How can researchers address the reproducibility crisis in stereoisomer pharmacology studies?
- Data transparency: Publish raw neurochemical and behavioral datasets in open-access repositories.
- Protocol standardization: Adopt CONSORT-like guidelines for animal studies, detailing anesthesia, dosing intervals, and euthanasia methods .
- Collaborative validation: Replicate key findings across independent labs using identical batches of this compound, as batch-to-batch variability in synthesis may contribute to inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
